

# 2-Hydroxy-4-iodobenzaldehyde CAS number and properties

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## Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzaldehyde

Cat. No.: B1592207

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An In-depth Technical Guide to **2-Hydroxy-4-iodobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-4-iodobenzaldehyde**, a key chemical intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and applications, particularly within the sphere of drug discovery and development.

## Chemical Identity and Properties

**2-Hydroxy-4-iodobenzaldehyde**, also known as 4-iodosalicylaldehyde, is an aromatic organic compound.<sup>[1]</sup> Its structure incorporates a benzene ring substituted with a hydroxyl group, an aldehyde group, and an iodine atom. This trifunctional nature makes it a versatile building block in organic synthesis.

## Chemical Identifiers

The following table summarizes the key chemical identifiers for **2-Hydroxy-4-iodobenzaldehyde**.

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | 38170-02-4[2][3][4][5][6]   |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> IO <sub>2</sub> [1][4][6]                         |
| IUPAC Name        | 2-hydroxy-4-iodobenzaldehyde[6]   |
| Synonyms          | 4-iodosalicylaldehyde, 4-iodo-salicylaldehyde, 4-iodo-2-hydroxy-benzaldehyde[1] |
| InChI             | InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H[1][6]                         |
| InChIKey          | UPUMRAVJDXWXMP-UHFFFAOYSA-N[1][6]   |
| SMILES            | <chem>C1=CC(=C(C=C1)O)C=O</chem> [6]  |
| MDL Number        | MFCD08457196[2]   |

## Physicochemical Properties

Quantitative physical and chemical properties are presented below.

| Property         | Value            |
|------------------|------------------|
| Molecular Weight | 248.02 g/mol [6] |
| Appearance       | Yellow solid[5]  |
| Purity           | ≥98%[1][2]       |
| Melting Point    | 89-97 °C (lit.)  |

## Synthesis of 2-Hydroxy-4-iodobenzaldehyde

A common laboratory-scale synthesis involves the formylation of 2-iodophenol. The following protocol provides a step-by-step methodology.

## Experimental Protocol: Formylation of 2-Iodophenol

This procedure is adapted from established methods for the synthesis of **2-Hydroxy-4-iodobenzaldehyde**.<sup>[5]</sup>

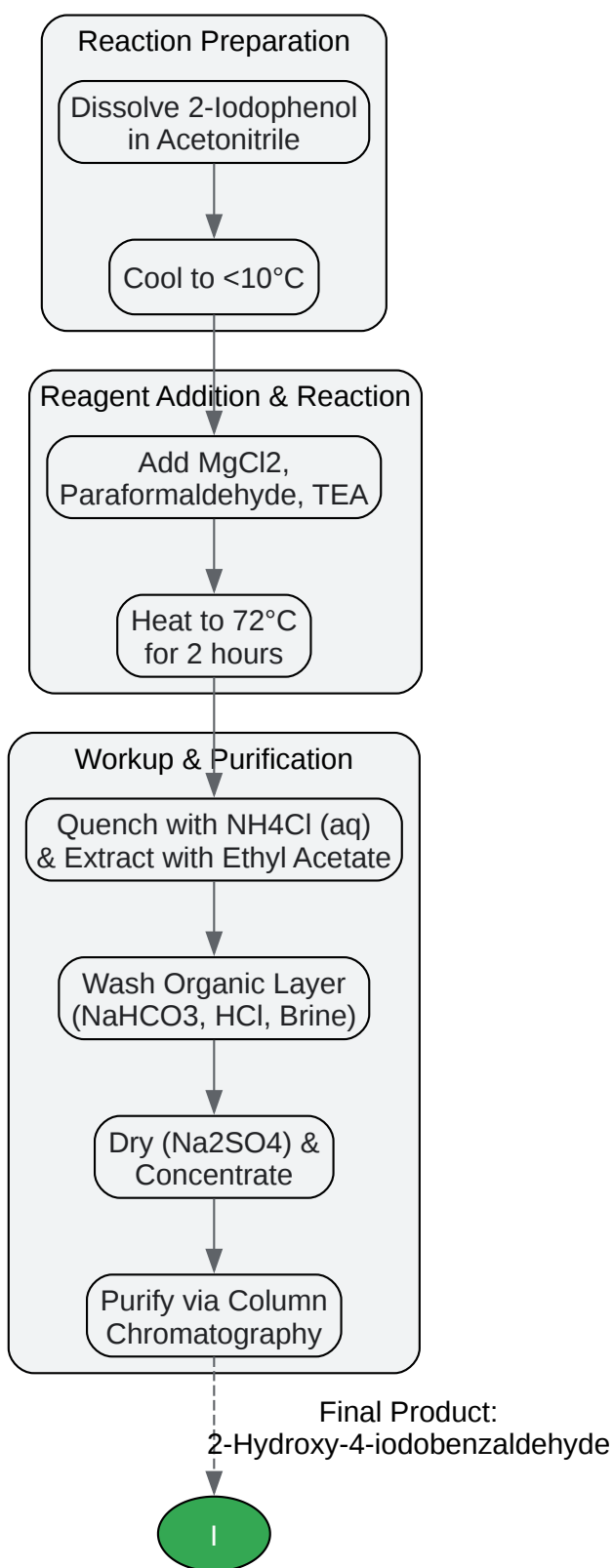
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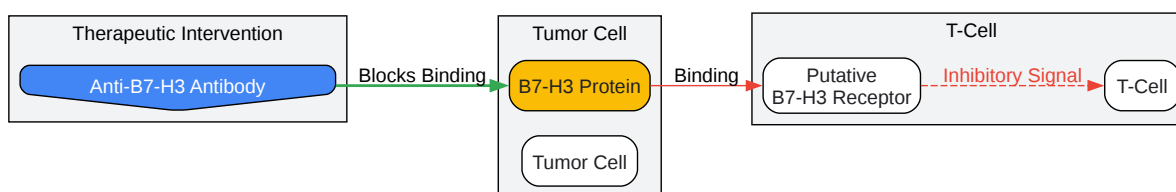
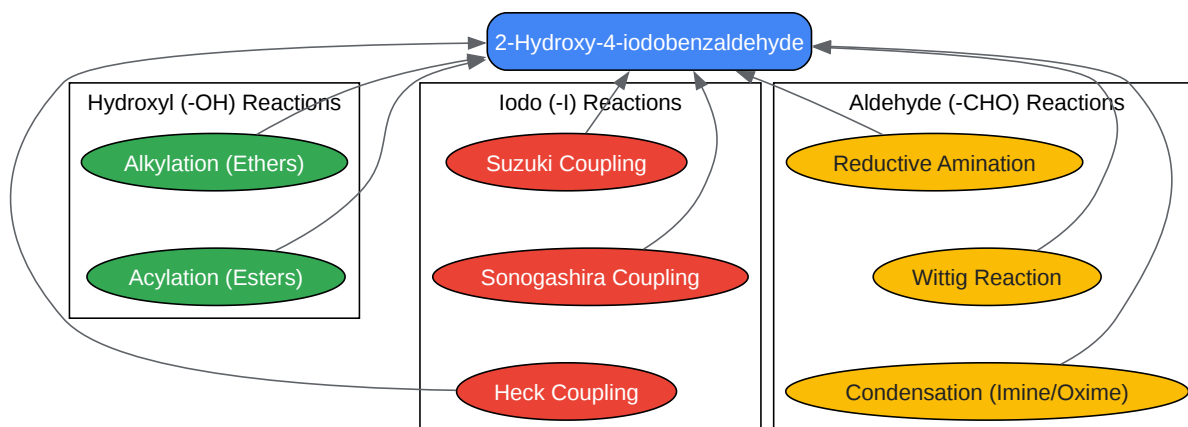
- 2-Iodophenol
- Magnesium chloride ( $\text{MgCl}_2$ )
- Paraformaldehyde
- Triethylamine (TEA)
- Acetonitrile (ACN)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate
- Aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- 1N Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Initial Setup: In a suitable reaction vessel, create a solution of 2-iodophenol (1.0 eq, e.g., 30 g, 136 mmol) in acetonitrile (ACN). Cool the solution in an ice bath.
- Addition of Reagents: To the cooled solution, add magnesium chloride (1.5 eq, e.g., 19.5 g, 204 mmol) in portions, ensuring the internal temperature remains below 10 °C.<sup>[5]</sup>
- Subsequently, add paraformaldehyde (7.0 eq, e.g., 28.6 g, 954 mmol) and triethylamine (4.0 eq, e.g., 76 mL, 545 mmol).<sup>[5]</sup> An exothermic reaction may be observed.
- Reaction: Heat the reaction mixture to 72 °C and maintain this temperature for 2 hours.<sup>[5]</sup>

- **Workup - Quenching and Extraction:** After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a saturated aqueous ammonium chloride solution (e.g., 500 mL) and extract the product with ethyl acetate (e.g., 2 x 150 mL).[5]
- **Workup - Washing:** Combine the organic layers. Sequentially wash the combined organic phase with aqueous sodium bicarbonate, 1N hydrochloric acid, and brine (e.g., 2 x 150 mL for each wash).[5]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]
- **Purification:** The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate mixture (e.g., 5% ethyl acetate in hexane), to yield **2-hydroxy-4-iodobenzaldehyde** as a yellow solid.[5]





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